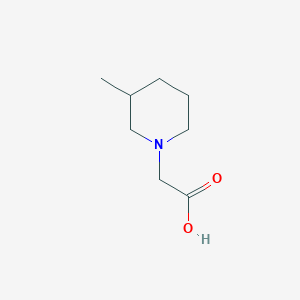

(3-Methylpiperidin-1-yl)acetic acid

Descripción general

Descripción

(3-Methylpiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(3-Methylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

(3-Methylpiperidin-1-yl)acetic acid is primarily studied for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Case Studies

- Neuropharmacological Research : A study examined the effects of derivatives of this compound on neurotransmitter systems. The findings indicated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

- Cancer Therapeutics : Research involving this compound has shown promising results in the development of anti-cancer agents. For instance, derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .

Data Table: Bioactivity Profiles of Derivatives

| Compound Name | Target Disease | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative 1 | Breast Cancer | 25 | Inhibition of cell proliferation |

| This compound derivative 2 | Neurological Disorders | 15 | Serotonin receptor agonism |

| This compound derivative 3 | Colon Cancer | 30 | Induction of apoptosis |

Pharmacology

Overview

In pharmacological studies, this compound has been investigated for its role as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Case Studies

- Drug Development : A series of compounds based on this compound were synthesized and evaluated for their pharmacokinetic properties. These studies highlighted the compound's potential to improve bioavailability and reduce hepatic clearance issues commonly associated with similar drugs .

Data Table: Pharmacokinetic Properties

| Compound Name | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) |

|---|---|---|---|

| This compound derivative 1 | 28 | 45 | 2.2 |

| This compound derivative 2 | 75 | 18 | 16.4 |

Cosmetic Formulations

Overview

Beyond medicinal applications, this compound is also utilized in cosmetic formulations due to its properties as an emulsifier and stabilizer.

Case Studies

- Skin Care Products : The compound has been incorporated into various topical formulations aimed at enhancing skin hydration and elasticity. Studies have shown that formulations containing this compound exhibit improved sensory properties and stability .

Data Table: Formulation Efficacy

| Product Type | Key Ingredients | Efficacy Rating (1-5) |

|---|---|---|

| Moisturizing Cream | This compound, Hyaluronic Acid | 4 |

| Anti-aging Serum | This compound, Retinol | 5 |

| Sunscreen | This compound, Zinc Oxide | 4 |

Mecanismo De Acción

The mechanism of action of (3-Methylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, widely used in medicinal chemistry.

N-Methylpiperidine: A methylated derivative with different chemical properties.

Piperidin-4-ylmethanol: Another derivative with distinct functional groups.

Uniqueness

(3-Methylpiperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

(3-Methylpiperidin-1-yl)acetic acid, with the molecular formula , is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring with a methyl group at the 3-position and an acetic acid moiety. This configuration influences its interaction with biological targets, potentially affecting its pharmacological profile.

Biological Activity

This compound exhibits various biological activities, particularly in pharmacology. Its interaction with specific molecular targets such as receptors and enzymes is crucial for understanding its therapeutic potential.

Research indicates that this compound may modulate enzyme activities or receptor functions. For example, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or related conditions .

Case Studies

Several case studies highlight the compound's efficacy in various biological contexts:

- Antimicrobial Activity : A study evaluated the antibacterial effects of this compound against various strains of bacteria. Results indicated significant inhibitory effects, suggesting potential use as an antimicrobial agent .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it may help reduce neuronal cell death and inflammation, indicating promise for treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves reactions between piperidine derivatives and acetic acid under controlled conditions. The general synthesis pathway includes:

- Starting Material : 3-methylpiperidine.

- Reagent : Acetic anhydride or chloroacetic acid.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to ensure complete conversion.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2-Methylpiperidin-1-yl)acetic acid | Different methyl position; varied activity profile | |

| (4-Methylpiperidin-1-yl)acetic acid | Structural variation; potential analgesic properties | |

| (3-Ethylpiperidin-1-yl)acetic acid | Ethyl substitution; distinct pharmacokinetics |

This comparison illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance, introducing polar functional groups has been shown to enhance solubility while maintaining or improving biological activity against specific targets .

Propiedades

IUPAC Name |

2-(3-methylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVULGLRBNFRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390327 | |

| Record name | (3-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883542-90-3 | |

| Record name | (3-methylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.